molecular formula C18H17FN2O3S B13812576 2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole

2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole

Cat. No.: B13812576
M. Wt: 360.4 g/mol
InChI Key: JGPZZXBPSLTXRJ-UHFFFAOYSA-N
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Description

Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, features a piperidine ring substituted with a benzoxazole group and a fluorophenylsulfonyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzoxazole group can be introduced through a condensation reaction involving o-aminophenol and a suitable carboxylic acid derivative. The fluorophenylsulfonyl group is usually added via a sulfonylation reaction using a fluorophenylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) involves its interaction with specific molecular targets. The benzoxazole group can interact with enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine,4-(2-benzoxazolyl)-1-[(2-chlorophenyl)sulfonyl]-(9ci)
  • Piperidine,4-(2-benzoxazolyl)-1-[(2-bromophenyl)sulfonyl]-(9ci)
  • Piperidine,4-(2-benzoxazolyl)-1-[(2-methylphenyl)sulfonyl]-(9ci)

Uniqueness

Piperidine,4-(2-benzoxazolyl)-1-[(2-fluorophenyl)sulfonyl]-(9ci) is unique due to the presence of the fluorophenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazole

InChI

InChI=1S/C18H17FN2O3S/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2

InChI Key

JGPZZXBPSLTXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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